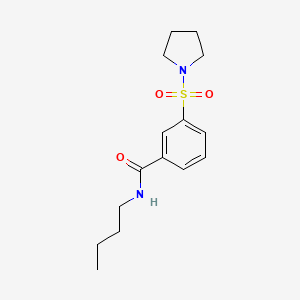![molecular formula C18H20N2O2 B5789776 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5789776.png)
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide, also known as MPBD, is a chemical compound that belongs to the class of benzamides. MPBD has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug design.
Mechanism of Action
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide acts as a dopamine and serotonin receptor agonist, meaning that it binds to these receptors and activates them. This leads to increased levels of dopamine and serotonin in the brain, which can have a range of effects on mood, behavior, and cognition. 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide also has an affinity for the sigma-1 receptor, which has been implicated in various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide are complex and depend on the specific biological target being studied. In general, 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to increase dopamine and serotonin release in the brain, leading to improved mood and cognition. It has also been shown to have analgesic effects and to reduce anxiety and stress. However, more research is needed to fully understand the range of effects of 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide on different biological targets.
Advantages and Limitations for Lab Experiments
One advantage of 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide for lab experiments is its high potency and selectivity for specific biological targets. This makes it a useful tool for studying the effects of dopamine and serotonin on behavior and cognition. However, the complex synthesis process and the potential for off-target effects limit its use in certain experiments. Additionally, the high cost of 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide may make it difficult for some researchers to obtain.
Future Directions
There are many potential future directions for research on 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Researchers are also investigating its potential as an analgesic and as a treatment for addiction. Additionally, more research is needed to fully understand the range of effects of 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide on different biological targets and to develop more efficient synthesis methods. Overall, 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide shows great promise as a tool for scientific research and as a potential treatment for a range of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide involves the reaction of 3-methoxybenzoic acid with 1-pyrrolidinecarboxamide in the presence of thionyl chloride and dimethylformamide. The resulting product is then reacted with 2-bromo-1-(4-methoxyphenyl)ethanone in the presence of palladium catalyst to yield 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide. The overall synthesis process is complex and requires specialized equipment and expertise.
Scientific Research Applications
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its potential applications in medicinal chemistry and drug design. Researchers have investigated its effects on various biological targets, including dopamine and serotonin receptors, and its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has also been studied for its potential as an analgesic and as a treatment for addiction.
properties
IUPAC Name |
3-methoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-15-8-6-7-14(13-15)18(21)19-16-9-2-3-10-17(16)20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMMPEOZMRHMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline](/img/structure/B5789745.png)

![3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5789763.png)
![2-(3-methylphenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5789766.png)

![3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile](/img/structure/B5789774.png)
![N-[3-(cyclopentyloxy)phenyl]-3-methyl-2-furamide](/img/structure/B5789783.png)